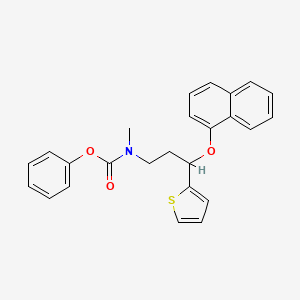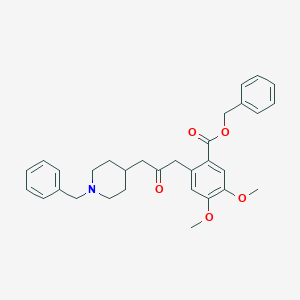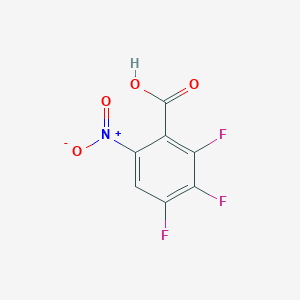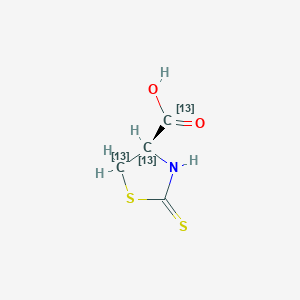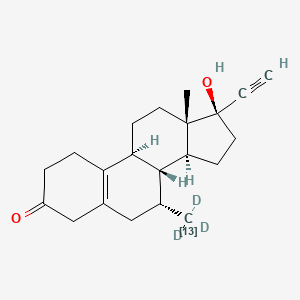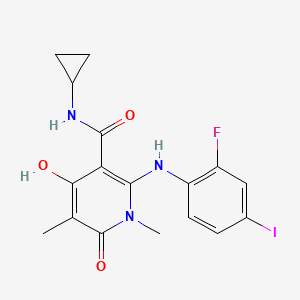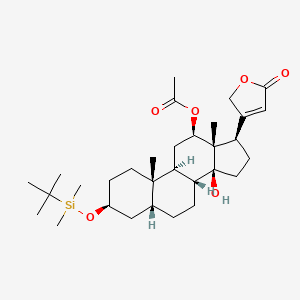
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin is a synthetic derivative of digoxigenin, a steroid found in the foxglove plant. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is used to protect the hydroxyl group during chemical reactions. The molecular formula of this compound is C31H50O6Si, and it has a molecular weight of 546.811 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin involves multiple steps, starting from digoxigenin. The key step is the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The resulting intermediate is then acetylated using acetic anhydride and a catalyst like pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin has several applications in scientific research:
Biology: The compound is used in studies related to steroid metabolism and function.
Medicine: It serves as a reference material in pharmacokinetic studies of cardiotonic steroids.
Industry: The compound is used in the production of high-quality reference materials and proficiency testing.
Mécanisme D'action
The mechanism of action of Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin involves its interaction with molecular targets such as sodium-potassium ATPase. This interaction inhibits the enzyme’s activity, leading to an increase in intracellular calcium levels, which enhances cardiac contractility. The TBDMS group protects the hydroxyl group during these interactions, ensuring the compound’s stability and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Digoxin: A cardiotonic steroid used to treat heart conditions.
Neodigoxin: An isomer of digoxin with similar cardiotonic properties.
Digitoxin: Another cardiotonic steroid with a longer half-life compared to digoxin.
Uniqueness
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin is unique due to the presence of the TBDMS group, which provides enhanced stability and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of other complex molecules and a useful reference material in scientific research.
Propriétés
Formule moléculaire |
C31H50O6Si |
|---|---|
Poids moléculaire |
546.8 g/mol |
Nom IUPAC |
[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate |
InChI |
InChI=1S/C31H50O6Si/c1-19(32)36-26-17-25-24(31(34)14-12-23(30(26,31)6)20-15-27(33)35-18-20)10-9-21-16-22(11-13-29(21,25)5)37-38(7,8)28(2,3)4/h15,21-26,34H,9-14,16-18H2,1-8H3/t21-,22+,23-,24-,25+,26-,29+,30+,31+/m1/s1 |
Clé InChI |
PFYCTKRHKGEMDC-SPBYPCDYSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@H]2[C@@H](CC[C@H]3[C@@]2(CC[C@@H](C3)O[Si](C)(C)C(C)(C)C)C)[C@@]4([C@]1([C@H](CC4)C5=CC(=O)OC5)C)O |
SMILES canonique |
CC(=O)OC1CC2C(CCC3C2(CCC(C3)O[Si](C)(C)C(C)(C)C)C)C4(C1(C(CC4)C5=CC(=O)OC5)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


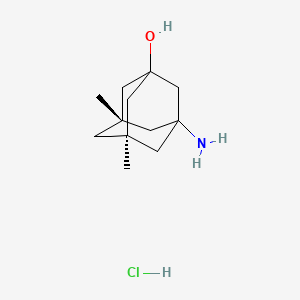
![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)

![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
